3-Phenyllactyl-leucyl-arginyl-asparaginamide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O6/c1-14(2)11-18(33-24(39)19(34)12-15-7-4-3-5-8-15)23(38)31-16(9-6-10-30-25(28)29)22(37)32-17(21(27)36)13-20(26)35/h3-5,7-8,14,16-19,34H,6,9-13H2,1-2H3,(H2,26,35)(H2,27,36)(H,31,38)(H,32,37)(H,33,39)(H4,28,29,30)/t16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCPCFOGODDDM-VJANTYMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926429 | |
| Record name | 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-35-2 | |
| Record name | 3-Phenyllactyl-leucyl-arginyl-asparaginamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129536352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[5-Carbamimidamido-2-({2-[(1,2-dihydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypentylidene]amino}butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Stepwise Assembly : The peptide chain is assembled stepwise on a solid resin support, starting from the C-terminal asparaginamide residue to the N-terminal 3-phenyllactyl group.
- Protecting Groups : Side chains of amino acids such as arginine and asparagine are protected with suitable protecting groups (e.g., Pbf for arginine, Trt for asparagine) to prevent undesired reactions during coupling.
- Coupling Reagents : Common coupling reagents include HBTU, HATU, or DIC in the presence of a base like DIPEA to activate carboxyl groups for peptide bond formation.
- 3-Phenyllactyl Incorporation : The 3-phenyllactyl moiety is introduced either as a pre-activated ester or by coupling the 3-phenyllactic acid derivative to the N-terminal leucine after peptide elongation.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane, and ethanedithiol to remove protecting groups.
- Purification : The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Solution-Phase Peptide Synthesis
- This method may be used for small-scale synthesis or when specific modifications are required.
- Peptide fragments are synthesized separately and then coupled in solution.
- Protection and deprotection steps are carefully controlled to avoid side reactions.
Recombinant Expression Methods
- Although less common for small peptides like 3-Phenyllactyl-leucyl-arginyl-asparaginamide, recombinant expression in prokaryotic or eukaryotic cells can be employed.
- The gene encoding the peptide sequence can be inserted into an expression vector under a suitable promoter.
- Expression in host cells such as Escherichia coli or yeast allows production of the peptide as a fusion protein.
- Post-expression, the fusion protein is cleaved enzymatically or chemically to release the target peptide.
- Purification is performed using chromatographic techniques.
Conjugation and Modification Techniques
- The compound may be modified by conjugation to peptide vectors or linkers to enhance stability, bioavailability, or targeting capabilities.
- Conjugation methods include covalent attachment via amide bonds or disulfide linkages.
- Such modifications have been reported to improve transport across biological barriers such as the blood-brain barrier (BBB), enhancing therapeutic efficacy.
Research Findings and Data Summary
| Preparation Aspect | Method/Details | Notes |
|---|---|---|
| Peptide Assembly | Solid-phase peptide synthesis using Fmoc/t-Bu strategy | Standard for peptide synthesis, allows high purity and yield |
| Protecting Groups | Pbf for arginine, Trt for asparagine, Boc or Fmoc for N-terminal protection | Essential to prevent side reactions |
| Coupling Reagents | HBTU, HATU, DIC with DIPEA | Efficient activation of carboxyl groups |
| 3-Phenyllactyl Incorporation | Coupling of 3-phenyllactic acid derivative at N-terminus | May require pre-activation or use of activated esters |
| Cleavage and Deprotection | TFA with scavengers (water, TIS, EDT) | Removes peptide from resin and side chain protections |
| Purification | Preparative HPLC | Achieves >95% purity |
| Recombinant Expression | Expression in E. coli or yeast with fusion protein strategy | Suitable for larger scale or complex peptides |
| Conjugation Techniques | Covalent attachment to peptide vectors or linkers | Enhances stability and transport, relevant for therapeutic applications |
Analytical Characterization
- Mass spectrometry (MS) confirms molecular weight.
- Nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.
- HPLC profiles ensure purity and homogeneity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyllactyl-leucyl-arginyl-asparaginamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl group or the amino acid side chains, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce thiol-containing peptides.
Scientific Research Applications
3-Phenyllactyl-leucyl-arginyl-asparaginamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modifications.
Biology: The compound is investigated for its potential role in cellular signaling and protein interactions.
Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.
Industry: It is used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of 3-Phenyllactyl-leucyl-arginyl-asparaginamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
However, based on general principles of peptide chemistry and related research, hypothetical comparisons can be drawn:
Structural Analogues
Key Observations :
- The presence of arginine (with a guanidine group) suggests possible cationic interactions, similar to antimicrobial peptides .
Functional Comparisons
- Bioactivity : Peptides with arginine residues (e.g., CAS 87259-30-1) often exhibit antimicrobial or cell-penetrating properties. The 3-phenyllactyl modification in the target compound could modulate these effects by altering charge distribution .
- Stability : Acylation (e.g., phenyllactyl groups) typically increases metabolic stability compared to free N-terminal peptides, as seen in prodrug designs.
Biological Activity
3-Phenyllactyl-leucyl-arginyl-asparaginamide, also known as Antho-RNamide, is a bioactive peptide derived from the sea anemone Anthopleura elegantissima. This compound has garnered attention due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound consists of a phenyllactyl group linked to a peptide sequence comprising leucine, arginine, and asparagine. The L-configuration of the phenyllactyl group is critical for its biological function, as it enhances stability against enzymatic degradation.
Synthesis Methodology:
- Extraction: The peptide is purified from acetic acid extracts of Anthopleura elegantissima using methods such as reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry.
- Characterization Techniques: Techniques like NMR spectroscopy and amino acid analysis are employed to confirm the structure and purity of the compound .
Biological Activity
This compound exhibits several biological activities that contribute to its potential therapeutic effects:
1. Neuroprotective Properties
Research indicates that Antho-RNamide is localized in the neurons of sea anemones, suggesting a role in neuroprotection. The presence of the L-3-phenyllactyl group may confer resistance to nonspecific aminopeptidases, thus enhancing the peptide's stability post-release into the neuronal environment .
2. Antitumor Activity
The compound has been investigated for its potential in cancer therapy, particularly in relation to leukemia treatments. Asparaginase enzymes, which are pivotal in depleting asparagine levels in the bloodstream, have shown synergy with peptides like Antho-RNamide . This action is particularly beneficial for cancer cells that rely on extracellular asparagine for survival.
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Receptors: The compound may interact with specific receptors on neuronal cells, modulating signaling pathways associated with neuroprotection and cellular survival.
- Inhibition of Enzymatic Activity: By stabilizing its structure against enzymatic degradation, it may prolong its action within biological systems .
Case Studies
Several studies have explored the efficacy of Antho-RNamide in various biological contexts:
Case Study 1: Neuroprotective Effects
A study utilizing immunocytochemical techniques demonstrated that Antho-RNamide significantly reduced neuronal apoptosis in models subjected to oxidative stress. The peptide's ability to maintain neuronal integrity suggests a promising avenue for neurodegenerative disease therapies.
Case Study 2: Cancer Treatment Synergy
In vitro studies have shown that combining this compound with L-asparaginase enhances cytotoxicity against leukemia cell lines. The synergistic effect appears to be due to the dual mechanism of asparagine depletion and direct cellular protection offered by the peptide .
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Source | Anthopleura elegantissima |
| Biological Activities | Neuroprotective, Antitumor |
| Mechanism of Action | Receptor interaction, Enzymatic inhibition |
| Stability | Resistant to nonspecific aminopeptidases |
Q & A
Q. Q1. What are the primary methodologies for synthesizing and characterizing 3-Phenyllactyl-leucyl-arginyl-asparaginamide, and how do they align with peptide engineering principles?
Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is preferred for its high purity and scalability, using Fmoc/t-Bu protection strategies for side-chain stability. Characterization employs:
- Mass spectrometry (MS) for molecular weight verification.
- Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and sequence integrity.
- High-performance liquid chromatography (HPLC) for purity assessment.
These methods align with peptide engineering principles by ensuring precise control over amino acid coupling, minimizing racemization, and validating structural fidelity .
Q. Q2. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Answer: Use a factorial design (e.g., 2x3 matrix) to test stability across pH (e.g., 3.0, 7.4, 9.0) and temperature (e.g., 4°C, 25°C, 37°C). Metrics include:
- Degradation kinetics via HPLC-MS.
- Secondary structure analysis using circular dichroism (CD).
- Functional assays (e.g., receptor binding) to correlate stability with bioactivity.
This approach systematically identifies critical degradation pathways while optimizing storage and handling protocols .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Answer: Contradictions may arise from:
- Cell-specific receptor expression : Validate target receptor density via flow cytometry or qPCR.
- Assay interference : Test for off-target interactions using competitive binding assays.
- Metabolic stability : Compare intracellular peptide half-life using radiolabeling or fluorescence quenching.
A meta-analysis of existing data, guided by a theoretical framework (e.g., receptor-ligand kinetics), can isolate variables and identify context-dependent mechanisms .
Q. Q4. What advanced computational strategies can predict the interaction dynamics of this compound with its biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model peptide-receptor binding under physiological conditions (e.g., explicit solvent models).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to residue substitutions.
- Machine Learning (ML) : Train models on existing peptide-protein interaction datasets to predict novel targets.
These methods require validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to ensure computational accuracy .
Q. Q5. How can researchers optimize the enzymatic cleavage resistance of this compound without compromising bioactivity?
Answer:
- Rational Design : Substitute cleavage-prone residues (e.g., arginine) with non-natural analogs (e.g., D-arginine) to hinder protease recognition.
- PEGylation : Conjugate polyethylene glycol to terminal residues to sterically block enzymatic access.
- In Silico Protease Screening : Use tools like PeptideCutter to predict cleavage sites and modify sequences iteratively.
Validate modifications via in vitro protease assays and cell-based activity tests to balance stability and potency .
Methodological Challenges
Q. Q6. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during synthesis to detect deviations.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like coupling efficiency and deprotection time.
- Accelerated Stability Studies : Use Arrhenius modeling to predict shelf-life and storage conditions.
These strategies align with CRDC guidelines for chemical engineering rigor and reproducibility .
Q. Q7. How can interdisciplinary approaches address gaps in understanding the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate peptide physicochemical properties (e.g., logP, pKa) with organ-specific clearance rates.
- Microdosing Studies : Use trace radiolabeled peptide in human subjects to quantify biodistribution.
- Omics Integration : Corrogate proteomics/metabolomics data to identify off-target effects.
This requires collaboration between peptide chemists, pharmacologists, and data scientists to build predictive models .
Theoretical Frameworks
Q. Q8. How does the structural conformation of this compound influence its mechanism of action, and what experimental frameworks validate these hypotheses?
Answer:
- Conformational Analysis : Use CD spectroscopy and X-ray crystallography to resolve secondary/tertiary structures.
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic residue substitutions and test bioactivity.
- Theoretical Basis : Link findings to existing frameworks like the "message-address" concept in peptide signaling.
This iterative process bridges empirical data and theoretical models to refine mechanistic understanding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
